[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine
Description
[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine is a benzofuran-derived compound featuring a methanamine group at the 2-position of the benzofuran core and an isopropyl (propan-2-yl) substituent at the 5-position. The molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Benzofuran derivatives are notable for their diverse pharmacological applications, particularly in central nervous system (CNS) targeting due to their lipophilic nature and structural resemblance to bioactive molecules.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(5-propan-2-yl-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C12H15NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-13)14-12/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
FZLOEKRYXGTUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or amines can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzofurans
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
Key differences arise from substituent type and position on the benzofuran ring:
Key Observations :
- Substituent Position : Methanamine at the 2-position (target compound) vs. 3-position (Mebfap) alters molecular planarity and receptor-binding geometry.
- Substituent Polarity : The isopropyl group in the target compound enhances lipophilicity (logP ~2.8) compared to methoxy (logP ~1.5), favoring CNS penetration .
- Steric Effects : Bulky groups like phenyl () reduce solubility but may improve receptor specificity.
Heterocycle Variations
Replacing the benzofuran core with other heterocycles significantly impacts electronic and biological properties:
Key Observations :
- Aromaticity : Benzofuran’s fused benzene ring enhances stability and π-π stacking interactions compared to furan or triazole.
- Basicity : Triazole derivatives exhibit stronger basicity due to nitrogen-rich cores, affecting ionization and solubility .
Pharmacological Implications
- Target Compound : The isopropyl group likely enhances metabolic stability compared to methoxy analogs, which are prone to demethylation .
- Mebfap : Methoxy substitution may confer selectivity for serotonin receptors, as seen in related benzofuranamines .
- Phenyl-Substituted Analogs : Reduced solubility but increased affinity for hydrophobic binding pockets (e.g., sigma receptors) .
Biological Activity
The compound [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine, a derivative of benzofuran, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Synthesis
The structural framework of this compound is characterized by a benzofuran core substituted with an isopropyl group at the 5-position and a methanamine group at the 2-position. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that specific substitutions on the benzofuran structure can enhance cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 15 | Cell cycle arrest |
| This compound | HeLa (Cervical) | TBD | TBD |
The exact IC50 value for this compound remains to be determined but is anticipated to be competitive based on structural analogs .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. The compound has shown promise against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound C | MRSA | 8 | Effective |
| Compound D | E. coli | >64 | Ineffective |
| This compound | S. aureus | TBD | TBD |
The potential for this compound to act as an effective antimicrobial agent is supported by its structural similarity to other active benzofuran derivatives .
Case Studies
Several studies have focused on the biological activity of benzofuran derivatives in preclinical models:
- Study on Anticancer Properties : A recent study demonstrated that a series of benzofuran derivatives exhibited enhanced antiproliferative activity against A549 lung cancer cells. The introduction of specific substituents significantly increased potency compared to unsubstituted analogs .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various benzofuran derivatives against clinically significant pathogens. The findings revealed that certain compounds displayed low MIC values against resistant strains, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant bacteria .
Q & A
Q. What are the recommended synthetic routes for [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves multi-step synthesis starting with functionalized benzofuran precursors. For example, brominated benzofuran intermediates (e.g., 7-bromo-5-(trifluoromethoxy)-1-benzofuran) can undergo nucleophilic substitution or cross-coupling reactions to introduce the propan-2-yl group. Subsequent reduction of a nitrile or imine intermediate yields the methanamine moiety. Optimization includes:
- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) for improved reaction kinetics .
- Temperature control : Maintaining 60–80°C during coupling steps to balance reactivity and side-product formation .
Q. Table 1: Example Reaction Yields
| Step | Yield (%) | Key Conditions |
|---|---|---|
| Benzofuran bromination | 75–85 | NBS, CCl₄, 0°C |
| Propan-2-yl addition | 60–70 | Pd(PPh₃)₄, K₂CO₃, 80°C |
| Amine reduction | 80–90 | NaBH₄, MeOH, RT |
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystallization : Use slow vapor diffusion with ethanol/water mixtures to obtain high-quality crystals.
- Data collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve light atoms (e.g., hydrogen) .
- Refinement : Use SHELXL for small-molecule refinement, addressing challenges like disorder in the propan-2-yl group or thermal motion artifacts .
Q. Challenges :
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzofuran C-5 substitution) and amine proton integration. Aromatic protons appear at δ 6.8–7.5 ppm, while the methanamine CH₂ resonates at δ 3.2–3.5 ppm .
- FT-IR : Bands at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C benzofuran) validate functional groups .
- HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 204.138) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify reactive sites:
- HOMO-LUMO gaps : Narrow gaps (~4.5 eV) suggest susceptibility to electrophilic attack at the benzofuran ring .
- NBO analysis : Reveals charge distribution, highlighting the amine group’s nucleophilic character .
Q. Table 2: Calculated Reactivity Descriptors
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy (eV) | -5.82 | High electron-donating capacity |
| LUMO Energy (eV) | -1.34 | Moderate electrophilicity |
| Global Electrophilicity | 1.98 | Reactivity toward nucleophiles |
Q. How should researchers address contradictory data in biological activity assays involving this compound?
Methodological Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ trends .
- Metabolic stability : Assess plasma/tissue half-life using LC-MS to rule out degradation artifacts .
- Control experiments : Use structurally similar analogs (e.g., 5-methoxybenzofuran derivatives) to isolate structure-activity relationships .
Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid) to separate enantiomers .
- CD Spectroscopy : Monitor Cotton effects at 220–250 nm to confirm enantiopurity .
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at C-5 to enhance binding affinity to serotonin receptors .
- Steric effects : Bulkier substituents (e.g., tert-butyl) at the propan-2-yl position reduce metabolic clearance .
- Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
